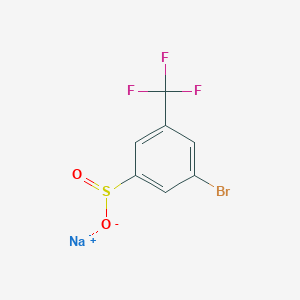

Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H3BrF3NaO2S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonate group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 3-bromo-5-(trifluoromethyl)benzene. This process can be achieved through the reaction of the corresponding sulfonyl chloride with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfonate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonate or sulfinate compounds.

Scientific Research Applications

Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound is employed in biochemical studies to investigate the effects of sulfonate groups on biological molecules.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

- Sodium 3-bromo-4-(trifluoromethyl)benzene-1-sulfinate

- Sodium 3-chloro-5-(trifluoromethyl)benzene-1-sulfinate

- Sodium 3-bromo-5-(difluoromethyl)benzene-1-sulfinate

Comparison: Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Biological Activity

Sodium 3-bromo-5-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound that has garnered interest in both organic synthesis and biological applications due to its unique reactivity profile. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H4BrF3NaO2S. It features a sulfonate group attached to a brominated and trifluoromethyl-substituted benzene ring, contributing to its reactivity and interaction with biological macromolecules. The sulfonyl fluoride moiety is particularly notable for its reactivity towards nucleophilic sites within proteins, suggesting potential applications as a covalent inhibitor.

Mechanisms of Biological Activity

- Covalent Inhibition : The sulfonyl fluoride group can react with nucleophiles in proteins, leading to irreversible inhibition of enzyme activity. This property makes it a candidate for developing inhibitors targeting specific enzymes involved in disease pathways.

- Modulation of Biological Pathways : Interaction studies indicate that this compound may modulate various biological pathways by altering protein functions through covalent modifications.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonate compounds exhibit antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases.

Case Studies and Experimental Data

- Enzyme Inhibition Studies : Research has demonstrated that this compound can serve as a selective inhibitor for certain enzymes. For example, in vitro studies have shown its effectiveness against specific protein targets, leading to significant alterations in enzymatic activity at micromolar concentrations.

- Cytotoxicity Assessments : Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that while it exhibits potent biological activity, careful consideration of dosage is necessary to avoid adverse effects on normal cells.

- Microbial Sensitivity Testing : A study assessed the antimicrobial efficacy of related compounds against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties without significant cytotoxicity to human cells.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium p-toluenesulfinate | Similar sulfonate group | Moderate antimicrobial activity |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonamide | Contains a sulfonamide group | Investigated for biological interactions |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | Sulfonyl chloride instead of sulfonate | Reactive but less stable than sulfinate |

Properties

Molecular Formula |

C7H3BrF3NaO2S |

|---|---|

Molecular Weight |

311.05 g/mol |

IUPAC Name |

sodium;3-bromo-5-(trifluoromethyl)benzenesulfinate |

InChI |

InChI=1S/C7H4BrF3O2S.Na/c8-5-1-4(7(9,10)11)2-6(3-5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

InChI Key |

GWRNGUHMPLLVPT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)[O-])Br)C(F)(F)F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.